Structural Elucidation and Analytical Profiling of 4-Chloro-2-carboxyphenoxyacetic Acid (CCPA)
Structural Elucidation and Analytical Profiling of 4-Chloro-2-carboxyphenoxyacetic Acid (CCPA)
Executive Summary
Understanding the metabolic fate of agrochemicals is a cornerstone of modern drug and pesticide development. 4-Chloro-2-carboxyphenoxyacetic acid (CCPA) is a critical, plant-specific metabolite of the widely used phenoxy herbicide MCPA (4-chloro-2-methylphenoxyacetic acid). As a Senior Application Scientist, I approach the structural elucidation and analytical quantification of CCPA not merely as a routine profiling exercise, but as a necessary framework for understanding environmental toxicology. This whitepaper deconstructs the chemical architecture of CCPA, explains the causality behind its reduced toxicity profile, and provides a self-validating analytical protocol for its robust quantification in complex matrices.
Chemical Architecture and Physicochemical Properties
The molecular architecture of CCPA fundamentally dictates its biological and environmental behavior. Its IUPAC name is 2-(carboxymethoxy)-4-chlorobenzoic acid [1].
Structurally, CCPA is built upon a benzoic acid core. The primary carboxyl group (-COOH) defines position C1 of the benzene ring. At the ortho position (C2), an ether linkage connects to an acetic acid moiety, forming a carboxymethoxy group (-O-CH₂-COOH). A chlorine atom is substituted at the para position (C4) relative to the primary carboxyl group.
This dual-carboxylic acid configuration classifies CCPA as a dicarboxylic acid. The presence of two ionizable protons drastically lowers its overall pKa and increases its topological polar surface area (TPSA) compared to its monocarboxylic parent, MCPA.
Quantitative Physicochemical Data
The following table summarizes the core parameters that govern CCPA's behavior in aqueous and biological systems.
| Property / Parameter | Value | Source / Methodology |
| Molecular Formula | C₉H₇ClO₅ | Computed [1] |
| Molecular Weight | 230.60 g/mol | Computed [1] |
| Exact Mass | 229.9982 Da | High-Resolution Mass Spectrometry |
| XLogP3 (Partition Coefficient) | 1.1 | Computed (PubChem) [1] |
| Topological Polar Surface Area | 83.8 Ų | Computed [1] |
| Hydrogen Bond Donors / Acceptors | 2 / 5 | Structural Analysis |
Metabolic Origin: The Biotransformation Pathway
In agricultural applications, MCPA is absorbed by target and non-target plants. Within the plant matrix, the lipophilic 2-methyl group of MCPA undergoes a stepwise, enzyme-mediated biotransformation.
Mechanistic Causality: Plant cytochrome P450 monooxygenases first oxidize the methyl group (-CH₃) to a hydroxymethyl intermediate (HMCPA). Subsequent oxidation by dehydrogenases converts this alcohol into a terminal carboxylic acid (-COOH), yielding CCPA. This metabolic pathway is an evolutionary detoxification mechanism; by increasing the polarity of the xenobiotic compound, the plant sequesters and compartmentalizes the molecule more effectively.
Metabolic oxidation pathway of MCPA to CCPA in plant matrices.
Toxicological Profile and Pharmacokinetics
When evaluating the safety of agrochemical residues, we must compare the toxicity of the metabolite against the parent compound. In a comprehensive 4-week dietary study in rats, CCPA demonstrated significantly lower systemic toxicity compared to MCPA [2].
The Causality of Reduced Toxicity: Toxicity is inextricably linked to pharmacokinetics. The oxidation of the methyl group into a second carboxylic acid moiety decreases the molecule's partition coefficient (XLogP3 = 1.1). This increased hydrophilicity restricts CCPA's ability to passively diffuse across lipid bilayers. Consequently, upon ingestion, CCPA is poorly absorbed in the gastrointestinal tract and is rapidly cleared by the kidneys via active tubular secretion. Because it does not require extensive Phase I/Phase II hepatic metabolism for solubilization, it places a significantly lower toxicological burden on the liver. The No Observed Adverse Effect Level (NOAEL) for CCPA is approximately 176 mg/kg bw/day, proving it to be fundamentally less hazardous than MCPA [2].
Analytical Methodology: Extraction and LC-MS/MS Quantification
Trustworthiness in analytical chemistry relies on self-validating protocols. The following LC-MS/MS methodology is designed with built-in quality control gates, ensuring that any matrix effects or extraction losses are immediately identifiable.
Step-by-Step Self-Validating Protocol
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Matrix Homogenization (Cryogenic Milling):
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Action: Pulverize 10 g of plant tissue using liquid nitrogen.
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Causality: Cryo-milling prevents the thermal degradation of the target analyte that typically occurs due to the shear heat of mechanical blending.
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Isotope Dilution (The Validation Gate):
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Action: Spike the homogenate with 50 ng of ¹³C₆-labeled CCPA internal standard (IS) prior to extraction.
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Causality: Adding the IS before extraction ensures that any subsequent physical losses or ion suppression in the MS source are proportionally corrected. If the absolute IS recovery falls outside the 70–120% window, the batch automatically fails, preventing false-negative reporting.
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Acidified Solvent Extraction:
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Action: Extract with 20 mL of Acetonitrile containing 1% Formic Acid.
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Causality: Because CCPA is a dicarboxylic acid, it is highly water-soluble at neutral pH. The 1% formic acid lowers the pH below CCPA's pKa, protonating the carboxylate groups. This neutralizes the molecule, driving its partition into the organic acetonitrile phase.
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Solid Phase Extraction (SPE) Cleanup:
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Action: Pass the supernatant through an Oasis HLB polymeric cartridge. Wash with 5% methanol; elute with 100% methanol.
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Causality: The reversed-phase sorbent retains the neutralized CCPA while highly polar matrix interferences (sugars, salts) are washed to waste.
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LC-MS/MS Detection:
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Action: Analyze via Electrospray Ionization in negative mode (ESI-). Monitor the MRM transition m/z 229 → m/z 185.
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Causality: CCPA readily loses a proton to form an [M-H]⁻ ion. The collision-induced dissociation (CID) of m/z 229 results in the loss of CO₂ (44 Da), yielding a highly specific fragment at m/z 185 for unambiguous quantification.
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Step-by-step LC-MS/MS analytical workflow for CCPA quantification.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 13778136, 4-Chloro-2-carboxyphenoxyacetic acid". PubChem. URL:[Link]
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van Ravenzwaay, B., et al. "The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats". Toxicological Sciences (PubMed). URL: [Link]
